molecular formula C8H12INO2 B14275505 4-Iodobut-3-yn-1-yl propylcarbamate CAS No. 138248-79-0

4-Iodobut-3-yn-1-yl propylcarbamate

Cat. No.: B14275505
CAS No.: 138248-79-0
M. Wt: 281.09 g/mol
InChI Key: ZABZIHZUWOERSU-UHFFFAOYSA-N
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Description

4-Iodobut-3-yn-1-yl propylcarbamate is a chemical compound with the molecular formula C8H12INO2. It is a member of the carbamate family and is known for its applications in various industrial and scientific fields. This compound is characterized by the presence of an iodine atom, a butynyl group, and a propylcarbamate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobut-3-yn-1-yl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-iodobut-3-yn-1-ol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Iodobut-3-yn-1-yl propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding but-3-yn-1-yl propylcarbamate.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: But-3-yn-1-yl propylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-Iodobut-3-yn-1-yl propylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The mechanism of action of 4-Iodobut-3-yn-1-yl propylcarbamate involves its interaction with specific molecular targets. The iodine atom and the carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This mechanism is particularly relevant in its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

    Iodopropynyl butylcarbamate: Another carbamate compound with similar antifungal properties.

    Propamocarb: A carbamate pesticide used in agriculture.

Uniqueness

4-Iodobut-3-yn-1-yl propylcarbamate is unique due to its specific structural features, such as the presence of both an iodine atom and a butynyl group

Properties

CAS No.

138248-79-0

Molecular Formula

C8H12INO2

Molecular Weight

281.09 g/mol

IUPAC Name

4-iodobut-3-ynyl N-propylcarbamate

InChI

InChI=1S/C8H12INO2/c1-2-6-10-8(11)12-7-4-3-5-9/h2,4,6-7H2,1H3,(H,10,11)

InChI Key

ZABZIHZUWOERSU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCCC#CI

Origin of Product

United States

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